molecular formula C15H15N3O2 B2661728 4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone CAS No. 857651-06-0

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone

Cat. No.: B2661728
CAS No.: 857651-06-0
M. Wt: 269.304
InChI Key: SCFKTBHPKNQOBT-UHFFFAOYSA-N
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Description

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone is an organic compound with the molecular formula C15H15N3O2 and a molecular weight of 269.304

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidinyl and pyridyl intermediates, followed by their coupling with a cyclohexanone derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrimidinyl and pyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidinyl and pyridyl rings .

Scientific Research Applications

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-pyridone: Known for its diverse biological activities, including antifungal and antibacterial effects.

    4-Hydroxy-4-phenylpiperidine: Used in the synthesis of various pharmaceuticals and as a research chemical.

Uniqueness

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone is unique due to its specific substitution pattern on the cyclohexanone core, which imparts distinct chemical and biological properties. Its combination of pyrimidinyl and pyridyl groups makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-12-4-6-15(20,7-5-12)13-3-2-11(10-18-13)14-16-8-1-9-17-14/h1-3,8-10,20H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFKTBHPKNQOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=NC=C(C=C2)C3=NC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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